molecular formula C14H13NO3 B13779052 1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- CAS No. 69046-62-4

1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-

Cat. No.: B13779052
CAS No.: 69046-62-4
M. Wt: 243.26 g/mol
InChI Key: PUVFYXCMHFDBMW-UHFFFAOYSA-N
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Description

The compound 1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- (CAS: 69046-62-4, C₁₄H₁₃NO₃) is a tetrahydroisoquinoline derivative featuring a benz[de]isoquinolin-1-one core with an acetyloxy substituent at position 2. Its molecular structure includes a partially saturated bicyclic system, which distinguishes it from fully aromatic isoquinoline derivatives.

Properties

CAS No.

69046-62-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(3-oxo-2,7,8,9-tetrahydrobenzo[de]isoquinolin-1-yl) acetate

InChI

InChI=1S/C14H13NO3/c1-8(16)18-14-11-7-3-5-9-4-2-6-10(12(9)11)13(17)15-14/h2,4,6H,3,5,7H2,1H3,(H,15,17)

InChI Key

PUVFYXCMHFDBMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2CCCC3=C2C(=CC=C3)C(=O)N1

Origin of Product

United States

Preparation Methods

Preparation Methods of 1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-

General Synthetic Strategy

The synthesis of this compound typically starts from 2-hydroxy-benzo[de]isoquinoline-1,3-diones or related anhydrides, which are converted into the target isoquinolinone derivatives through nucleophilic substitution, protection, and acylation steps (acetylation).

Key Reaction Steps

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Nucleophilic substitution O-protected hydroxylamine, alcoholic solvent (methanol/ethanol), inert base (triethylamine or DBU), 20-100°C Conversion of anhydrides to isoquinoline diones
2 Protection of hydroxyl groups Benzyl, 4-methoxy benzyl, acetyl, t-butyl-dimethylsilyl chlorides, bases (TEA, DBU), solvents (alcohol, acetone), 0-100°C Protect hydroxyl groups to enhance solubility/reactivity
3 Acetylation Acetyl chloride or acetic anhydride, inert solvents (benzene, toluene, methylene chloride), 0-100°C Introduction of acetyloxy group at position 3
4 Deprotection Acidic conditions (HCl, trifluoroacetic acid), basic conditions (NaOH), or catalytic hydrogenation (Pd/C) Removal of protecting groups to yield final compound

Detailed Description of Each Step

Conversion of Anhydrides to Isoquinoline Diones
  • The starting material, typically a benzo[de]isoquinoline-1,3-dione anhydride, is reacted with an O-protected hydroxylamine in an alcoholic solvent such as methanol or ethanol.
  • An inert base such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added to facilitate the reaction.
  • Reaction temperatures range from 20 to 100°C depending on substrate solubility and reactivity.
  • This step results in the formation of the isoquinoline dione intermediate.
Protection of Hydroxyl Groups
  • Hydroxyl groups on the isoquinoline dione intermediate are protected to prevent side reactions and to improve solubility.
  • Common protecting groups include benzyl, 4-methoxy benzyl, acetyl, and silyl groups such as t-butyl-dimethylsilyl.
  • Protection is typically carried out by reacting the intermediate with the corresponding chlorides of protecting groups in the presence of bases such as TEA or DBU.
  • Solvents used include alcoholic solvents or acetone at temperatures from 0 to 100°C.
  • The choice of protecting group depends on the subsequent reaction conditions and the need for selective deprotection.
Acetylation (Introduction of Acetyloxy Group)
  • The acetyloxy group at position 3 is introduced by acetylation using acetyl chloride or acetic anhydride.
  • This reaction is performed neat or in inert solvents such as benzene, toluene, or methylene chloride.
  • Excess acetylating reagent is often employed to drive the reaction to completion.
  • Inert bases may be used to neutralize generated acid.
  • Reaction temperatures vary from 0 to 100°C.
  • This step yields the 3-(acetyloxy) derivative crucial for the target compound.
Deprotection
  • After acetylation, protecting groups are removed to afford the free hydroxyl or other functional groups.
  • Deprotection can be achieved by acid treatment (e.g., hydrochloric acid, trifluoroacetic acid), basic hydrolysis (e.g., sodium hydroxide), or catalytic hydrogenation using palladium on carbon (Pd/C).
  • The choice of deprotection method depends on the protecting group used and the stability of other substituents.
  • Removal of silyl groups may also be performed using fluoride ion sources such as cesium fluoride (CsF).

Research Discoveries and Methodological Advances

Solvent and Base Variations

  • Use of aqueous alcohol mixtures has been reported to improve solubility of anhydrides and reaction efficiency.
  • Different inert bases such as sodium hydroxide and cesium carbonate have been employed to optimize yields.
  • Pyridine and dimethylformamide (DMF) have also been used as solvents to facilitate certain transformations.

Protecting Group Innovations

  • Boron tristrifluoroacetate has been identified as an effective reagent for cleavage of benzyl and allyl protecting groups.
  • Allyl groups can also be removed by phenylsilane (PhSiH3) in the presence of palladium catalyst, offering mild deprotection conditions.

Formylation and Further Functionalization

  • Formylation of anhydrides using aqueous formaldehyde or paraformaldehyde in acidic media has been employed to introduce hydroxymethyl groups, which can be further elaborated chemically.
  • Such modifications expand the chemical diversity and potential biological activity of isoquinolinone derivatives.

Summary Table of Preparation Conditions

Reaction Step Reagents/Conditions Temperature (°C) Notes
Anhydride to Isoquinoline Dione O-protected hydroxylamine, TEA/DBU, MeOH or EtOH 20-100 Alcoholic solvent; inert base needed
Hydroxyl Protection Benzyl, acetyl, t-butyldimethylsilyl chlorides, TEA/DBU 0-100 Choice depends on subsequent steps
Acetylation Acetyl chloride or acetic anhydride, inert solvents 0-100 Excess reagent often used
Deprotection Acid (HCl, TFA), base (NaOH), Pd/C hydrogenation 25-100 Method depends on protecting group
Formylation (optional) Aqueous formaldehyde or paraformaldehyde, acid 25-100 For further functionalization

Chemical Reactions Analysis

Types of Reactions

1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Mechanism of Action

The mechanism of action of 1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- involves its interaction with specific molecular targets. For instance, its derivatives can act as chemosensors through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects . These interactions can lead to changes in fluorescence or colorimetric properties, making the compound useful in analytical applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, pharmacological activities, and applications:

Compound Name / ID Substituents/Modifications Molecular Formula Pharmacological Activity Applications/References
Target Compound 3-(Acetyloxy) C₁₄H₁₃NO₃ Not explicitly reported Research intermediate?
Palonosetron (CAS: 135729-61-2) 2-(1-Azabicyclo[2.2.2]oct-3-yl) C₁₉H₂₄N₂O 5-HT₃ receptor antagonist Antiemetic (chemotherapy-induced)
Comp-7 (ACI-INT-304) 2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl], HCl salt C₁₉H₂₃N₂O·HCl Not explicitly reported Synthetic intermediate
RS-42358 (Impurity of Palonosetron) 2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl], HCl salt C₁₉H₂₃N₂O·HCl 5-HT₃ receptor antagonist (S-isomer) Pharmacological research
N-Benzyl Tetrahydroisoquinolines Varied N-alkyl/aryl groups (e.g., benzyl, propyl) C₂₄–C₃₂H₃₀–₄₀N₂O₃ Orexin-1 receptor antagonists Neuropharmacological research

Key Structural Differences and Implications

  • Substituent Position and Type: The target compound’s acetyloxy group at position 3 contrasts with the azabicyclo substituent in palonosetron and its analogs. This difference likely impacts receptor binding affinity and selectivity. For instance, the azabicyclo group in palonosetron is critical for 5-HT₃ receptor antagonism . N-Benzyl derivatives () with alkyl/aryl side chains exhibit orexin-1 receptor antagonism, highlighting the role of N-substitution in modulating receptor specificity .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (MW: 251.26 g/mol) is smaller and less polar than palonosetron (MW: 296.41 g/mol) due to the absence of the bulky azabicyclo group. Hydrochloride salts (e.g., Comp-7, RS-42358) exhibit higher solubility in aqueous media compared to free bases .

Biological Activity

1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-, commonly referred to as 3-acetyloxy-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive examination of its biological effects, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of isoquinoline derivatives that have been synthesized through various chemical pathways. The synthesis often involves the condensation of naphthalene derivatives with specific amines followed by hydrogenation processes to achieve the desired tetrahydro structure. For example, a typical synthetic route may involve:

  • Condensation Reaction : Combining naphthalene-1,8-dicarboxylic anhydride with quinuclidin-3(S)-amine.
  • Hydrogenation : Using palladium catalysts to reduce the intermediate compounds to the tetrahydro form.
  • Acetylation : Introducing an acetyloxy group to enhance biological activity.

Table 1: Synthesis Overview

StepReaction TypeKey Reagents
1. CondensationNucleophilic AdditionNaphthalene-1,8-dicarboxylic anhydride, Quinuclidin-3(S)-amine
2. HydrogenationReductionH2 over Pd/C
3. AcetylationAcetylationAcetic anhydride

Anticancer Properties

Recent studies have indicated that compounds similar to 1H-Benz[de]isoquinolin-1-one exhibit notable anticancer properties. For instance, derivatives have shown significant anti-proliferative effects against various cancer cell lines. A notable mechanism of action includes the inhibition of sirtuin proteins, which are involved in cellular regulation and apoptosis.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective activities. Research suggests that it may inhibit GABA aminotransferase (GABA-AT), leading to increased levels of GABA in the brain. This mechanism is particularly relevant for treating neurological disorders such as epilepsy and anxiety disorders.

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective properties, 1H-Benz[de]isoquinolin-1-one has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, implicating its role in modulating inflammatory responses.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of sirtuins
NeuroprotectionInhibition of GABA-AT
Anti-inflammatoryInhibition of iNOS and COX-2

Case Study 1: Anticancer Evaluation

A study evaluated various isoquinoline derivatives for their anticancer efficacy against four cancer cell lines (A549, MCF-7, HeLa, and HT-29). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Case Study 2: Neuroprotective Effects

In a model of epilepsy induced by pentylenetetrazole in rodents, administration of 3-acetyloxy-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one resulted in a significant reduction in seizure frequency compared to control groups. This highlights its potential as a therapeutic agent in managing seizure disorders.

Q & A

Q. How does the 3-acetoxy group influence bioactivity compared to other substituents?

  • Comparative Analysis :
  • Acetyloxy vs. Hydroxyl : The acetyloxy group enhances lipophilicity (logP ↑), improving blood-brain barrier penetration but requiring esterase-mediated activation () .
  • Electron-Withdrawing Effects : The group’s electron-withdrawing nature may reduce aromatic ring reactivity, stabilizing the compound against oxidative degradation .

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